Indisulam

概要

説明

インジスラムは細胞周期阻害剤として機能し、メラノーマや白血病などの血液癌を含むさまざまな癌の治療における可能性について研究されています .

2. 製法

合成経路と反応条件: インジスラムは、塩基の存在下で3-クロロインドールとベンゼンスルホニルクロリドを反応させる複数段階のプロセスによって合成されます。反応は一般的に、目的の生成物の形成を確実にするために、制御された温度および圧力条件下で行われます。中間体はさらにスルホンアミド誘導体と反応してインジスラムを生成します .

工業的生産方法: インジスラムの工業的生産には、収率と純度を最大化するために最適化された反応条件を使用した大規模合成が含まれます。このプロセスには、最終製品が医薬品基準を満たすことを保証するために、再結晶やクロマトグラフィーなどの厳格な精製手順が含まれます .

準備方法

Synthetic Routes and Reaction Conditions: Indisulam is synthesized through a multi-step process involving the reaction of 3-chloroindole with benzenesulfonyl chloride in the presence of a base. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product. The intermediate compounds are then further reacted with sulfonamide derivatives to yield this compound .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .

化学反応の分析

反応の種類: インジスラムは、次のようなさまざまな化学反応を起こします。

酸化: インジスラムは特定の条件下で酸化されて、スルホキシドおよびスルホン誘導体を形成することがあります。

還元: 還元反応は、インジスラムを対応するアミン誘導体に変換することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: 水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

主要な生成物:

酸化: スルホキシドおよびスルホン誘導体。

還元: アミン誘導体。

置換: さまざまな置換インドール誘導体.

科学的研究の応用

Clinical Applications

Indisulam has been evaluated in various clinical settings, particularly for hematological malignancies and solid tumors. Below are key findings from clinical studies:

- Acute Myeloid Leukemia (AML) :

- T-Cell Acute Lymphoblastic Leukemia (T-ALL) :

- Solid Tumors :

- Metastatic Breast Cancer :

Preclinical Studies

This compound has been extensively studied in preclinical models across various cancer types:

- Colorectal Cancer : In vitro studies showed that this compound inhibited the growth of colorectal cancer cell lines such as HCT116 and SW620 by downregulating genes associated with tumor resistance .

- Neuroblastoma : Research indicated that this compound effectively reduced growth and viability in neuroblastoma cell lines, demonstrating increased caspase activity indicative of apoptosis .

- Cervical Cancer : In vivo studies using xenograft models confirmed that treatment with this compound significantly decreased tumor volume and proliferation rates compared to control groups .

Data Table: Summary of Clinical Trials Involving this compound

| Study Type | Cancer Type | Combination Therapy | Response Rate | Key Findings |

|---|---|---|---|---|

| Phase 2 | Acute Myeloid Leukemia | Idarubicin + Cytarabine | 35% | Median response duration: 5.3 months |

| Phase 2 | T-Cell Acute Lymphoblastic Leukemia | None | Significant | Induces apoptosis via RBM39 degradation |

| Phase II | Metastatic Breast Cancer | Capecitabine | TBD | Potential improvement over monotherapy |

| Preclinical | Colorectal Cancer | None | N/A | Inhibits growth in HCT116 and SW620 cell lines |

| Preclinical | Neuroblastoma | None | N/A | Induces apoptosis in IMR-32 cells |

作用機序

インジスラムは、RNA結合タンパク質RBM39を標的にすることによってその効果を発揮し、その分解を引き起こします。この分解は、重要な下流エフェクタータンパク質の広範な異常なスプライシングと異常な翻訳をもたらし、最終的に細胞周期停止とアポトーシスを引き起こします。DCAF15の存在は、インジスラムとRBM39の相互作用を促進するため、インジスラムの有効性にとって重要です .

類似化合物:

スルホンアミド: スルファメトキサゾールやスルファジアジンなどの他のスルホンアミド誘導体は、インジスラムと構造的類似性がありますが、生物活性と標的は異なります。

インドール誘導体: インドメタシンやインドール-3-カルビノールなどの化合物は、インドール部分を有していますが、異なる薬理学的特性を持っています.

独自性: インジスラムの独自性は、スルホンアミドとインドールの両方の誘導体としての二重の機能にあるため、複数の分子標的に相互作用することができます。RBM39の分解を誘発し、異常なスプライシングを引き起こす能力は、他の抗癌剤とは異なります .

インジスラムは、その潜在的な治療用途と独自の化学的特性により、現在も広範な研究の対象となっています。癌治療における役割とその作用機序は、さらなる開発と臨床使用のための有望な候補となっています。

類似化合物との比較

Sulfonamides: Other sulfonamide derivatives such as sulfamethoxazole and sulfadiazine share structural similarities with indisulam but differ in their biological activities and targets.

Indole Derivatives: Compounds like indomethacin and indole-3-carbinol also contain the indole moiety but have distinct pharmacological properties.

Uniqueness: this compound’s uniqueness lies in its dual functionality as both a sulfonamide and an indole derivative, allowing it to interact with multiple molecular targets. Its ability to induce degradation of RBM39 and cause aberrant splicing sets it apart from other anticancer agents .

This compound continues to be a subject of extensive research due to its potential therapeutic applications and unique chemical properties. Its role in cancer treatment and its mechanism of action make it a promising candidate for further development and clinical use.

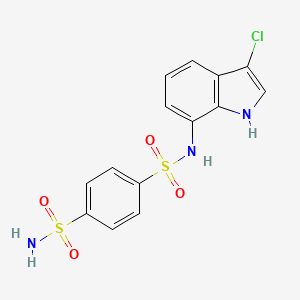

生物活性

Indisulam, chemically known as N1-(3-Chloro-1H-indol-7-yl)-1,4-benzenedisulfonamide, is an aryl sulfonamide compound recognized for its selective anticancer properties. It functions primarily as a molecular glue , facilitating the ubiquitination and subsequent proteasomal degradation of specific proteins involved in cancer cell proliferation and migration. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cancer cells, and relevant research findings.

This compound operates through several key mechanisms:

- Ubiquitination and Degradation : this compound promotes the degradation of the RNA-binding motif protein 39 (RBM39) by enhancing its interaction with DCAF15, a substrate receptor for the CRL4 E3 ubiquitin ligase complex. This action leads to aberrant pre-mRNA splicing and subsequent cellular effects that inhibit cancer cell proliferation .

- Inhibition of Cell Migration : Recent studies indicate that this compound can inhibit gastric cancer cell migration by promoting the degradation of ZEB1, a transcription factor associated with epithelial-to-mesenchymal transition (EMT) and metastasis. This effect is mediated through enhanced ubiquitination of ZEB1, leading to decreased expression levels of N-cadherin, a marker for EMT .

- Cell Cycle Arrest : this compound induces cell cycle arrest in the G1 phase in various cancer cell lines, contributing to its antiproliferative effects .

- Carbonic Anhydrase Inhibition : The compound also acts as a high-affinity inhibitor of carbonic anhydrase isozyme XII (hCA XII), which has implications in tumor pH regulation and cellular metabolism .

Efficacy in Cancer Models

This compound has demonstrated significant efficacy in preclinical cancer models:

- In vitro Studies : this compound has been shown to reduce the viability of various cancer cell lines, including HCT-116 cells, with an IC50 value of approximately 0.56 μM. It effectively suppresses proliferation and induces apoptosis in these cells .

- In vivo Studies : Combination therapies involving this compound have exhibited synergistic effects with other chemotherapeutic agents, such as carboplatin. This synergy is attributed to this compound's ability to downregulate glutathione synthetase mRNA levels, enhancing the cytotoxicity of platinum-based drugs in xenograft models .

Case Studies and Research Findings

Several studies have highlighted the potential of this compound in clinical settings:

- Phase I Trials : A phase I pharmacokinetic study indicated that this compound could be safely administered in combination with other agents, showing promising anti-tumor activity across various cancer types .

- Resistance Mechanisms : Research has identified factors that modulate sensitivity to this compound, including genetic alterations in cancer cells that may confer resistance. For instance, loss-of-function studies on DCAF15 revealed its critical role in mediating the degradation of RBM39, thus influencing sensitivity to this compound treatment .

Summary Table of Biological Activities

特性

IUPAC Name |

4-N-(3-chloro-1H-indol-7-yl)benzene-1,4-disulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN3O4S2/c15-12-8-17-14-11(12)2-1-3-13(14)18-24(21,22)10-6-4-9(5-7-10)23(16,19)20/h1-8,17-18H,(H2,16,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SETFNECMODOHTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)NS(=O)(=O)C3=CC=C(C=C3)S(=O)(=O)N)NC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50168008 | |

| Record name | Indisulam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50168008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

E7070 is a novel sulfonamide antitumoragent that exhibits potent antitumoractivity in vitro and in vivo. This compound affects cell cycleprogression in human tumor cells | |

| Record name | Indisulam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06370 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

165668-41-7 | |

| Record name | Indisulam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=165668-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indisulam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0165668417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indisulam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06370 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Indisulam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50168008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | INDISULAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WJ98J3NM90 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。